![molecular formula C22H30O2Si B14293544 5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- CAS No. 113423-54-4](/img/structure/B14293544.png)
5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is a chemical compound known for its applications in synthetic organic chemistry. This compound is characterized by the presence of a hexenol group and a silyl ether group, which makes it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- typically involves the protection of the hydroxyl group of 5-Hexen-1-ol using tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions usually involve anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the hexenol group to a single bond, forming hexanol derivatives.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to substitute the silyl ether group.
Major Products
The major products formed from these reactions include hexanol derivatives, aldehydes, carboxylic acids, and various substituted silyl ethers.
Wissenschaftliche Forschungsanwendungen
5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of tetrahydropyran rings through cyclization reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, contributing to drug discovery and development.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- primarily involves its role as a protecting group in organic synthesis. The silyl ether group protects the hydroxyl group from unwanted reactions, allowing selective transformations to occur at other functional groups. The compound’s molecular targets and pathways are related to its ability to undergo various chemical reactions, facilitating the synthesis of complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hexen-1-ol: The parent compound without the silyl ether group.
4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-: A similar compound with a different substitution pattern.
Uniqueness
5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is unique due to the presence of the silyl ether group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in synthetic organic chemistry, particularly in the formation of complex molecules.
Eigenschaften
CAS-Nummer |
113423-54-4 |
|---|---|
Molekularformel |
C22H30O2Si |
Molekulargewicht |
354.6 g/mol |
IUPAC-Name |
4-[tert-butyl(diphenyl)silyl]oxyhex-5-en-1-ol |
InChI |
InChI=1S/C22H30O2Si/c1-5-19(13-12-18-23)24-25(22(2,3)4,20-14-8-6-9-15-20)21-16-10-7-11-17-21/h5-11,14-17,19,23H,1,12-13,18H2,2-4H3 |
InChI-Schlüssel |
RZHCDBJCEUNYOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CCCO)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


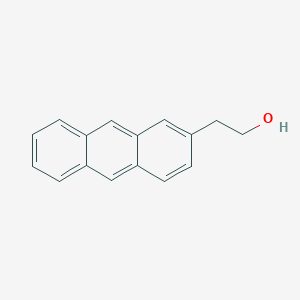


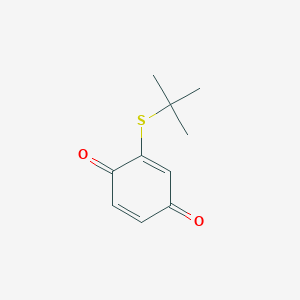
![2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one](/img/structure/B14293490.png)
![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)
![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)
![Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate](/img/structure/B14293496.png)

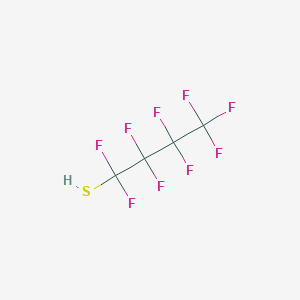
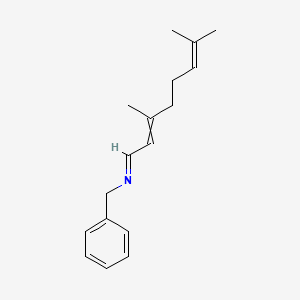

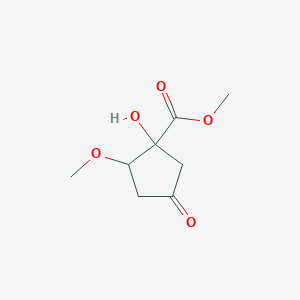
![5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide](/img/structure/B14293540.png)
